molecular formula C9H7F3O3 B2518434 3-(Difluoromethyl)-4-fluoro-2-methoxybenzoic acid CAS No. 2248355-97-5

3-(Difluoromethyl)-4-fluoro-2-methoxybenzoic acid

Cat. No.: B2518434
CAS No.: 2248355-97-5
M. Wt: 220.147
InChI Key: AGOXHEPDVUHOJM-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-4-fluoro-2-methoxybenzoic acid is an organic compound that features a benzoic acid core substituted with difluoromethyl, fluoro, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-4-fluoro-2-methoxybenzoic acid typically involves multiple steps, starting from commercially available precursorsThis can be achieved using difluorocarbene reagents or other difluoromethylating agents under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalytic processes and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-4-fluoro-2-methoxybenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of substituted benzoic acids .

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-4-fluoro-2-methoxybenzoic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the derivative being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Difluoromethyl)-4-fluoro-2-methoxybenzoic acid is unique due to its specific substitution pattern on the benzoic acid core. The presence of both difluoromethyl and fluoro groups can significantly influence its chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3-(difluoromethyl)-4-fluoro-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O3/c1-15-7-4(9(13)14)2-3-5(10)6(7)8(11)12/h2-3,8H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGOXHEPDVUHOJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1C(F)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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